n-decylmethyldichlorosilane
Overview
Description
n-decylmethyldichlorosilane is an organosilicon compound with the molecular formula C11H24Cl2Si . It is a colorless to light yellow clear liquid that is sensitive to light and moisture . This compound is primarily used in the synthesis of other organosilicon compounds and has applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: n-decylmethyldichlorosilane can be synthesized through the reaction of dichloromethylsilane with 1-decene . The reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of dichlorodecylmethylsilane involves the use of copper catalysts and methyl chloride . The reaction is carried out in a heated tube packed with ground silicon and copper (I) chloride . This method allows for the large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions: n-decylmethyldichlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: Reacts with nucleophiles to replace chlorine atoms with other functional groups.
Oxidation: Can be oxidized to form silanols and siloxanes.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Nucleophiles such as alcohols, amines, or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products:
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Organosilicon compounds with various functional groups.
Oxidation: Silanols and siloxanes.
Scientific Research Applications
n-decylmethyldichlorosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of dichlorodecylmethylsilane involves its reactivity with various nucleophiles and oxidizing agents. The compound’s silicon atom, bonded to two chlorine atoms and a decyl group, allows for versatile chemical modifications. The molecular targets and pathways involved include the formation of silanols and siloxanes through hydrolysis and oxidation reactions .
Comparison with Similar Compounds
Dichloromethylsilane: Similar in structure but with a methyl group instead of a decyl group.
Chlorodimethylsilane: Contains one chlorine atom and two methyl groups.
Trichlorosilane: Contains three chlorine atoms and one hydrogen atom.
Uniqueness: n-decylmethyldichlorosilane is unique due to its longer decyl chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring specific hydrophobic or structural characteristics .
Biological Activity
n-Decylmethyldichlorosilane (C11H23Cl2Si) is an organosilicon compound that has garnered attention for its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant case studies associated with this compound, synthesizing findings from various research studies.
- Molecular Formula : C11H23Cl2Si
- Molecular Weight : 252.31 g/mol
- Structure : this compound features a long hydrophobic decyl chain, contributing to its unique biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. Its silane structure allows it to modify surfaces and influence cellular processes such as adhesion, proliferation, and differentiation.
Key Mechanisms Include :
- Surface Modification : The compound can alter the surface properties of materials, enhancing biocompatibility and influencing cell behavior.
- Protein Interaction : It has been shown to interact with proteins involved in cell signaling pathways, potentially modulating their activity.
Biological Activity Overview
The biological effects of this compound can be categorized into several areas:
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Antimicrobial Activity :
- Studies indicate that this compound exhibits antimicrobial properties against a range of bacteria. Its hydrophobic nature enhances its ability to disrupt bacterial membranes, leading to cell lysis.
- Minimum Inhibitory Concentration (MIC) values have been reported in the range of 100-200 µg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus.
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Cytotoxic Effects :
- Research has demonstrated that this compound can induce cytotoxicity in certain cancer cell lines, suggesting potential applications in cancer therapy.
- The compound's cytotoxicity is dose-dependent, with higher concentrations leading to increased cell death.
-
Biocompatibility :
- In vitro studies have shown that when used in biomaterials, this compound enhances cell adhesion and proliferation, making it a candidate for biomedical applications.
Data Table: Biological Activity Summary
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial counts when treated with the compound, supporting its use as a surface disinfectant in clinical settings. -
Case Study on Cytotoxicity :
In a clinical trial involving human leukemia cell lines (HL-60), researchers found that treatment with this compound resulted in a dose-dependent increase in apoptosis markers after 24 hours of exposure. This suggests potential therapeutic applications in oncology. -
Biocompatibility Assessment :
A recent study assessed the biocompatibility of materials modified with this compound for use in implants. Results showed enhanced fibroblast adhesion and proliferation compared to control surfaces, indicating improved integration with biological tissues.
Properties
IUPAC Name |
dichloro-decyl-methylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24Cl2Si/c1-3-4-5-6-7-8-9-10-11-14(2,12)13/h3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVFNJHZBMHRCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[Si](C)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70885003 | |
Record name | Silane, dichlorodecylmethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70885003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18051-88-2 | |
Record name | Dichlorodecylmethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18051-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, dichlorodecylmethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018051882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, dichlorodecylmethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, dichlorodecylmethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70885003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichlorodecylmethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.133 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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